molecular formula C17H30N4O2 B2751231 N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide CAS No. 1436242-95-3

N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No. B2751231
M. Wt: 322.453
InChI Key: VOYDEGBTXCQRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H30N4O2 and its molecular weight is 322.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics of Ketamine

Ketamine, a structurally related compound, demonstrates extensive first-pass metabolism with poor oral bioavailability, highlighting the importance of understanding pharmacokinetic profiles for related compounds. The pharmacokinetics of ketamine, which shares structural similarities with the specified compound, indicates potential areas of research for N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide in terms of absorption, distribution, metabolism, and excretion (ADME) studies (Peltoniemi et al., 2016).

Emerging Psychoactive Substances

Research on novel synthetic opioids reveals the urgent need for studying new psychoactive substances, including N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide, for their potential psychoactive effects and implications in public health (Sharma et al., 2018).

Anesthetic Use in Pediatrics

The application of anesthetic agents in young populations prompts consideration of the safety and efficacy of related compounds, including the targeted compound, in pediatric anesthesia and pain management strategies (Mellon et al., 2007).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold is prominent in medicinal chemistry for developing treatments for various diseases. The versatility of pyrrolidine and its derivatives, including the compound , underscores its significance in drug discovery, offering avenues for novel therapeutic agents (Li Petri et al., 2021).

Toxicological Perspectives

Studies on the toxicological profiles of organophosphorus compounds and their effects on serine hydrolase targets suggest the importance of toxicology research for related compounds. Understanding the toxicological mechanisms and potential targets of N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide could provide insights into its safety and therapeutic potential (Casida & Quistad, 2005).

Environmental Contaminants and Drug Metabolites

The environmental persistence and transformation of pharmaceuticals like acetaminophen highlight the need for research on the environmental fate of structurally related compounds. This includes studies on the degradation pathways, environmental stability, and potential ecotoxicity of N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide (Vo et al., 2019).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-14(2)17(3,13-18)19-16(22)12-21-5-4-15(11-21)10-20-6-8-23-9-7-20/h14-15H,4-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDEGBTXCQRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC(C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide

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